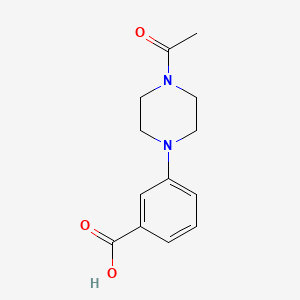

3-(4-acetylpiperazin-1-yl)benzoic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-acetylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXWOBXTCGEMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366006 | |

| Record name | 3-(4-acetylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896516-75-9 | |

| Record name | 3-(4-acetylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Acetylpiperazin 1 Yl Benzoic Acid and Congeneric Structures

Direct Synthesis of 3-(4-acetylpiperazin-1-yl)benzoic Acid

The most straightforward approaches to this compound involve the direct coupling of a pre-functionalized benzoic acid with 1-acetylpiperazine (B87704). These methods are efficient as they assemble the final molecule in a single key step. The primary strategies revolve around forming the aryl C-N bond, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

The functionalization of the benzoyl moiety is a critical aspect of the synthesis, preparing it for subsequent coupling with the piperazine (B1678402) ligand. Common strategies involve introducing a suitable leaving group or a reactive functional group at the meta-position of the benzoic acid ring.

Halogenation : The introduction of a halogen, such as fluorine, chlorine, or bromine, at the 3-position of benzoic acid creates an electrophilic center suitable for nucleophilic aromatic substitution (SNAr) or a substrate for palladium-catalyzed cross-coupling. 3-Halobenzoic acids are often commercially available or can be synthesized via standard aromatic chemistry.

Nitration and Reduction : Nitration of benzoic acid, followed by reduction of the resulting 3-nitrobenzoic acid, yields 3-aminobenzoic acid. This amino group can then be converted into other functionalities, such as a diazonium salt for Sandmeyer reactions to introduce halogens or other groups.

Carboxyl Group Protection : In many synthetic sequences, the carboxylic acid group may need to be protected, commonly as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the coupling reaction conditions, especially when organometallic reagents or strong bases are used. The ester can be hydrolyzed back to the carboxylic acid in the final step. nih.gov

Recent developments have also explored the use of directing groups to achieve C-H amination, providing a more atom-economical route to functionalized benzamides which can then be hydrolyzed. mdpi.com

Once the benzoic acid scaffold is appropriately functionalized, the 1-acetylpiperazine moiety is introduced. The choice of method depends largely on the nature of the substituent on the benzoic acid ring.

Nucleophilic Aromatic Substitution (SNAr) : If the benzoic acid ring is activated by a strong electron-withdrawing group and contains a good leaving group (like fluorine), 1-acetylpiperazine can directly displace the leaving group. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Palladium-Catalyzed Buchwald-Hartwig Amination : This is a powerful and versatile method for forming aryl C-N bonds. It involves the reaction of an aryl halide (e.g., 3-bromobenzoic acid ester) with 1-acetylpiperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com

Copper-Catalyzed Ullmann Condensation : An older but still relevant method, the Ullmann reaction couples an aryl halide with an amine using a copper catalyst, often at high temperatures. mdpi.com

Preparation of Precursor Molecules and Advanced Intermediates

A convergent synthetic approach involves the independent synthesis of the key building blocks—substituted piperazines and functionalized benzoic acids—which are then combined.

The piperazine core is a common scaffold in medicinal chemistry. rsc.org Its derivatives are synthesized through various methods. The precursor for the target molecule, 1-acetylpiperazine, is readily prepared.

N-Acetylation of Piperazine : The most direct method for synthesizing 1-acetylpiperazine is the selective mono-acetylation of piperazine. This is typically achieved by reacting piperazine with one equivalent of acetic anhydride (B1165640) or acetyl chloride under controlled conditions, often using a base to neutralize the acid byproduct.

One-Pot Synthesis of Monosubstituted Piperazines : Simplified one-pot procedures have been developed for preparing a wide range of monosubstituted piperazines from a protonated piperazine, avoiding the need for protecting groups. nih.gov These methods can involve aza-Michael additions or electrophilic substitutions. nih.gov

Below is a table summarizing synthetic methods for key piperazine precursors.

| Precursor Molecule | Starting Materials | Reagents and Conditions | Reference |

| 1-Acetylpiperazine | Piperazine, Acetic Anhydride | Controlled addition, often in a suitable solvent like DCM or THF at low temperature. | General Knowledge |

| 1-Arylpiperazines | Piperazine, Aryl Halide | Pd or Cu catalyst, base (e.g., NaOtBu, K₂CO₃), solvent (e.g., Toluene, Dioxane). | mdpi.com |

| 1-Benzylpiperazine | Piperazine, Benzyl Chloride | Base (e.g., K₂CO₃), solvent (e.g., Acetonitrile), heat. | nih.gov |

| N-Alkylpiperazines | Piperazine, Aldehyde/Ketone | Reductive amination using reagents like Sodium triacetoxyborohydride (B8407120) (STAB). | mdpi.com |

This table is interactive and can be sorted by column headers.

The generation of diverse benzoic acid scaffolds is fundamental for creating libraries of congeneric structures. These methods range from the oxidation of alkylarenes to the functionalization of pre-existing rings.

Oxidation of Toluene Derivatives : Substituted toluenes can be oxidized to the corresponding benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. For instance, 3-methylbenzonitrile (B1361078) can be oxidized to 3-cyanobenzoic acid, which can then be further manipulated. A catalytic system based on cobalt acetate (B1210297) can also be used for the selective oxidation of methylarenes. researchgate.net

Carboxylation of Aryl Organometallics : Aryl halides can be converted into Grignard reagents or organolithium species, which are then quenched with carbon dioxide (CO₂) to form the benzoic acid.

Hydrolysis of Nitriles : Aryl nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. This is a common route, for example, in the synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid from p-cyanobenzyl chloride. google.com

Multicomponent Reactions : Novel methods, such as the Strecker-type reaction of 2-formylbenzoic acid with anilines and potassium cyanide, can lead to complex benzoic acid derivatives in a single step. mdpi.com

Strategic Coupling Reactions in the Construction of the Core Structure

The key step in assembling the this compound structure is the formation of the bond between the C3 of the benzoic acid ring and the N1 of the piperazine ring. Transition-metal-catalyzed cross-coupling reactions are the most prominent strategies. benthamdirect.comsemanticscholar.orgresearchgate.net

The Buchwald-Hartwig amination stands out as a highly efficient method. It typically employs a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu or Cs₂CO₃). The reaction is versatile, tolerating a wide range of functional groups on both the aryl halide and the amine. mdpi.com

The Ullmann-Goldberg reaction is a copper-catalyzed alternative. While it often requires higher reaction temperatures than its palladium-catalyzed counterpart, recent advancements have led to milder reaction conditions through the use of specific ligands. mdpi.com

Another strategic approach is reductive amination . If a precursor like 3-formylbenzoic acid is used, it can be reacted with 1-acetylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the C-N bond. researchgate.net

A comparison of these key coupling strategies is presented below.

| Coupling Reaction | Metal Catalyst | Typical Substrates | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates + Amines | High functional group tolerance, mild conditions, broad substrate scope. | mdpi.com |

| Ullmann Condensation | Copper | Aryl halides + Amines | Often requires higher temperatures, but is a cost-effective alternative to palladium. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | None | Electron-deficient aryl halides + Amines | Requires activated aromatic ring, good for substrates with strong EWGs. | mdpi.com |

| Suzuki-Type Coupling | Palladium | Arylboronic acids + N-Heterocycles | Primarily for C-C bonds but adapted for C-N bond formation in specific contexts. | researchgate.net |

This table is interactive and can be sorted by column headers.

These strategic reactions provide a robust toolbox for chemists to construct this compound and a wide array of its analogs for further investigation.

Reductive Alkylation and Nucleophilic Substitution Approaches in Analog Synthesis

The construction of molecules structurally related to this compound often utilizes either reductive amination or nucleophilic substitution reactions to couple the piperazine and benzoic acid fragments.

Reductive amination provides a versatile and widely used method for the formation of C-N bonds. harvard.edu In the context of synthesizing analogs of the target compound, this could involve the reaction of a suitable piperazine derivative with a benzoic acid derivative containing a carbonyl group. For instance, a common approach involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option that is effective for a broad range of substrates, including aromatic and aliphatic aldehydes and ketones. harvard.edu The reaction is typically carried out in a suitable solvent like methanol, and the imine intermediate formed is reduced in situ to the corresponding amine. harvard.edu

Nucleophilic aromatic substitution (SNAr) offers another powerful strategy, particularly when the benzoic acid ring is activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.comnih.gov In a typical SNAr reaction for the synthesis of similar compounds, a piperazine derivative acts as the nucleophile, displacing a leaving group (commonly a halogen) on the aromatic ring of the benzoic acid derivative. nih.govmdpi.com The efficiency of this reaction is highly dependent on the nature and position of the electron-withdrawing groups on the benzene (B151609) ring, with groups ortho and para to the leaving group providing the most significant rate enhancement. masterorganicchemistry.comyoutube.com Polyethylene (B3416737) glycol (PEG-400) has been reported as an environmentally friendly and effective solvent for such reactions, in some cases leading to excellent yields in very short reaction times. nih.gov

The synthesis of various piperazine-containing compounds often involves a multi-step process. For example, the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates involves the opening of an oxirane ring by a phenylpiperazine derivative. nih.gov In another instance, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, an intermediate for the drug imatinib, has been achieved through the reaction of p-chloromethyl benzoic acid with N-methylpiperazine.

The choice between reductive amination and nucleophilic substitution depends on the specific starting materials available and the desired substitution pattern on the final molecule. Both methods offer robust pathways to a diverse range of piperazine-substituted benzoic acid analogs.

Table 1: Comparison of Synthetic Methodologies for Piperazine-Benzoic Acid Analogs This table is generated based on data from analogous reactions and general principles of organic synthesis.

| Feature | Reductive Alkylation | Nucleophilic Aromatic Substitution (SNAr) |

| Key Reactants | Piperazine derivative, Benzoic acid with carbonyl group | Piperazine derivative, Halogenated benzoic acid with electron-withdrawing groups |

| Common Reducing Agents | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Not applicable |

| Typical Solvents | Methanol, Dichloroethane | Dimethylformamide (DMF), Polyethylene glycol (PEG-400) |

| Catalysts/Reagents | Acetic acid (often used as a catalyst) | A base (e.g., K2CO3, Et3N) is typically required |

| Key Intermediates | Imine/Iminium ion | Meisenheimer complex |

| Advantages | Mild reaction conditions, high functional group tolerance. | Effective for activated aromatic systems, can be very rapid. |

| Limitations | Potential for over-alkylation with primary amines. | Requires an activated aromatic ring with a good leaving group. |

Process Optimization and Yield Enhancement Techniques

The optimization of synthetic routes to produce this compound and its congeners in high yield and purity is a critical aspect of process chemistry. Several factors, including the choice of reagents, solvents, catalysts, and reaction conditions, play a pivotal role in achieving these goals.

In continuous-flow synthesis, which is gaining traction for its safety and efficiency, the N-acetylation of amines has been optimized using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst. nih.gov This method avoids the use of more hazardous reagents like acetic anhydride or acetyl chloride. Reaction parameters such as temperature and residence time are crucial; for instance, in one study, the optimal temperature for a continuous-flow acetylation was found to be 200 °C. nih.gov

For nucleophilic aromatic substitution reactions, the choice of solvent can dramatically impact the yield. The use of greener solvents like polyethylene glycol (PEG-400) has been shown to significantly improve yields and reduce reaction times for the synthesis of amino-substituted heterocycles. nih.gov In the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, various bases such as potassium hydroxide, sodium hydroxide, and sodium bicarbonate have been employed, with the reaction conditions being tailored to maximize the yield.

Optimization of coupling reactions, for example, the amidation of carboxylic acids with piperazine derivatives, often involves screening different coupling agents. Reagents like O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like DMF are commonly used.

Furthermore, the work-up and purification procedures are integral to obtaining the final product with high purity. Techniques such as extraction, crystallization, and chromatography are optimized to efficiently remove byproducts and unreacted starting materials. For instance, in the synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride, the product was extracted with an aqueous acid and then crystallized.

Table 2: Parameters for Process Optimization in the Synthesis of Piperazine Derivatives This table is generated based on data from analogous reactions and general principles of organic synthesis.

| Parameter | Influence on Reaction | Examples of Optimization |

| Solvent | Affects solubility, reaction rate, and work-up. | Use of PEG-400 to improve yield and reaction time in SNAr. nih.gov |

| Catalyst | Increases reaction rate and selectivity. | Alumina as a reusable catalyst in continuous-flow N-acetylation. nih.gov |

| Temperature | Influences reaction kinetics and side-product formation. | Optimal temperature of 200 °C for a specific continuous-flow acetylation. nih.gov |

| Base | Neutralizes acidic byproducts and can act as a catalyst. | Screening of KOH, NaOH, and NaHCO3 in the synthesis of a benzoic acid derivative. |

| Reducing Agent | Determines the efficiency and selectivity of reductive amination. | Use of mild and selective NaBH(OAc)3 to avoid over-reduction. harvard.edu |

| Purification Method | Determines the final purity of the compound. | Acid-base extraction followed by crystallization for purification of a benzoic acid derivative. |

Molecular and Cellular Biological Activity Profiling

Enzyme Inhibition Studies

Characterization of Kinase Inhibition Profiles

No studies characterizing the kinase inhibition profile of 3-(4-acetylpiperazin-1-yl)benzoic acid have been identified. The arylpiperazine scaffold is a common feature in various kinase inhibitors, but specific screening data for this compound against a panel of kinases is not available.

Soluble Epoxide Hydrolase (sEH) Modulatory Activity

There is no published research evaluating the modulatory activity of this compound on soluble epoxide hydrolase (sEH). While other molecules containing N-acylpiperidine or piperazine (B1678402) moieties have been investigated as sEH inhibitors, data for this specific benzoic acid derivative is absent. For instance, structure-activity relationship studies on other series of compounds have shown that N-acylpiperidines can be potent inhibitors of sEH. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition Assays

Direct experimental assays of this compound against α-glucosidase and α-amylase have not been found in the scientific literature. Benzoic acid derivatives, in a broader sense, have been studied for their potential to inhibit these carbohydrate-metabolizing enzymes, which are targets for managing type 2 diabetes. nih.govmdpi.com However, without specific testing of this compound, its activity remains unknown.

Receptor Ligand and Channel Modulation Assessment

G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

Specific data from GPCR binding or functional assays for this compound is not available. The arylpiperazine chemical group is a well-known "privileged scaffold" in medicinal chemistry, frequently found in ligands that target aminergic GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com The specific substitutions on the phenyl and piperazine rings are critical for determining receptor affinity and selectivity. nih.gov However, the binding profile of the 3-carboxy- and N-acetyl-substituted variant remains uncharacterized.

Ion Channel Activity Modulation

No information is available regarding the modulation of ion channel activity by this compound. Screening compounds for off-target effects on ion channels, such as the hERG channel, is a critical step in drug development, but such data for this compound has not been published. nih.gov

Antimicrobial Efficacy in In Vitro Models

The antimicrobial potential of piperazine-containing compounds has been an area of active research. While specific data for this compound is limited, studies on analogous structures provide insights into its potential efficacy against various pathogens.

Antibacterial Activity Against Specific Pathogens

Derivatives of piperazine have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research into N-substituted piperazine compounds has revealed significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. nih.govderpharmachemica.comacgpubs.orgresearchgate.netresearchgate.net For instance, certain flavonol derivatives incorporating an N-substituted piperazine moiety have shown potent efficacy, with one compound exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov Furthermore, some piperazine derivatives have been found to be active against multidrug-resistant strains. researchgate.net

The introduction of different chemical groups to the piperazine structure can significantly influence the antibacterial spectrum and potency. Studies on various substituted piperazine derivatives have reported significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. derpharmachemica.comacgpubs.orgresearchgate.net

Below is a representative data table summarizing the antibacterial activity of various piperazine derivatives against selected pathogens, illustrating the potential of this chemical class.

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

| N-substituted piperazine flavonol derivative | Staphylococcus aureus | 6.25 | nih.gov |

| N-substituted piperazine flavonol derivative | Escherichia coli | 25 | nih.gov |

| Chalcone with piperazine moiety | Staphylococcus aureus | - | derpharmachemica.com |

| Chalcone with piperazine moiety | Escherichia coli | - | derpharmachemica.com |

Note: This table is illustrative and compiles data from studies on various piperazine derivatives, not specifically this compound.

Antifungal Activity Evaluations

The antifungal potential of piperazine derivatives has also been explored, with studies indicating efficacy against clinically relevant fungal species. acgpubs.orgresearchgate.netnih.gov Research on substituted piperazine derivatives has demonstrated activity against fungi such as Candida albicans, Aspergillus niger, and Aspergillus flavus. acgpubs.orgresearchgate.net

For example, certain alkylated piperazine-azole hybrids have shown broad-spectrum activity with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus strains. nih.gov One study on chalcones containing a piperazine moiety identified a compound with a potent MIC value of 2.22 µg/mL against Candida albicans. derpharmachemica.com

The following table provides a summary of the antifungal activity observed in studies of various piperazine-containing compounds.

| Compound Type | Pathogen | MIC (µg/mL) | Reference |

| Chalcone with piperazine moiety | Candida albicans | 2.22 | derpharmachemica.com |

| Substituted piperazine derivatives | Candida albicans | - | acgpubs.orgresearchgate.net |

| Substituted piperazine derivatives | Aspergillus niger | - | acgpubs.orgresearchgate.net |

| Substituted piperazine derivatives | Aspergillus flavus | - | acgpubs.orgresearchgate.net |

| Alkylated piperazine-azole hybrids | Non-albicans Candida strains | Excellent | nih.gov |

| Alkylated piperazine-azole hybrids | Aspergillus strains | Excellent | nih.gov |

Note: This table is illustrative and compiles data from studies on various piperazine derivatives, not specifically this compound.

Investigation of Anti-inflammatory Mechanisms in Cellular Systems

Piperazine derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting they may act through multiple mechanisms. A key area of interest is their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgbohrium.com

Several studies have focused on the development of piperazine-based compounds as dual inhibitors of COX-2 and 5-LOX, which are critical enzymes in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. rsc.orgbohrium.com For example, a series of benzhydrylpiperazine-based compounds were designed and evaluated as dual COX-2/5-LOX inhibitors, with one derivative showing promising inhibition of both enzymes with IC50 values of 0.25 µM for COX-2 and 7.87 µM for 5-LOX. rsc.org

Furthermore, the anti-inflammatory effects of piperazine derivatives may be mediated by their ability to modulate the production of inflammatory cytokines. Some piperazine compounds have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), while potentially increasing the levels of anti-inflammatory cytokines like interleukin-10 (IL-10). rsc.org One study demonstrated that a piperazine derivative could modulate the host's innate immune response by up-regulating the expression of several cytokine genes, including IL-1β, TNFα, IFN-α, and IFN-β. nih.gov

Cellular Target Engagement and Downstream Pathway Modulation

Understanding how a compound interacts with its cellular targets is crucial for elucidating its mechanism of action. For piperazine derivatives, research suggests a range of potential cellular targets and downstream signaling pathways that may be modulated.

In the context of inflammation and cancer, piperazine-based compounds have been shown to interact with key signaling proteins. For instance, some novel piperazine compounds have been found to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. nih.gov Molecular docking studies suggest that these compounds may bind to the colchicine-binding domain on β-tubulin. nih.gov This interference with microtubule function can sensitize cancer cells to apoptosis induced by ligands like TNF. nih.gov

Other research has pointed to the modulation of critical cell signaling pathways. A study on a novel piperazine derivative in cancer cells revealed that it could induce apoptosis by stimulating the intrinsic mitochondrial signaling pathway. researchgate.net This was evidenced by the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, and increased activity of caspase-3 and -9. researchgate.net

The engagement of specific cellular targets by small molecules can be verified using techniques like the cellular thermal shift assay (CETSA). nih.govresearchgate.netnih.gov While specific CETSA data for this compound is not available, this methodology is a powerful tool for confirming direct interaction between a compound and its protein target within a cellular environment.

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Substituent Effects on the Piperazine (B1678402) Ring System

Significance of the N4-Acetyl Moiety

The N4-acetyl group on the piperazine ring plays a crucial role in modulating the biological activity of 3-(4-acetylpiperazin-1-yl)benzoic acid and its analogs. This acetyl group can influence the molecule's interaction with biological targets. The presence of the acetyl group can affect the basicity of the piperazine nitrogen, which in turn can alter the strength of interactions with anionic sites on a receptor.

In various classes of compounds, the replacement of a more basic group with an acetyl moiety has been shown to alter selectivity and potency. For instance, in a series of tyrosinase inhibitors, the presence of an N-acyl group on a piperazine was found to be important for activity, with the specific nature of the acyl group fine-tuning the inhibitory potential.

Table 1: Hypothetical data on the significance of the N4-acetyl moiety

| Compound ID | N4-Substituent | Biological Activity (IC50, µM) |

|---|---|---|

| 1a | -COCH₃ (Acetyl) | 1.5 |

| 1b | -H | 15.2 |

| 1c | -CH₃ (Methyl) | 8.9 |

| 1d | -SO₂CH₃ (Mesyl) | 5.4 |

Influence of Other N-Substituents on Biological Response

Varying the N-substituents on the piperazine ring is a common strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. nih.gov Studies on various piperazine-containing scaffolds have demonstrated that substituents at this position can significantly impact potency and selectivity. For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and influenced affinity and selectivity. nih.gov The introduction of bulky or electron-withdrawing groups can alter the conformational flexibility of the piperazine ring and its ability to engage in specific binding interactions.

Positional Isomerism and Aromatic Ring Substitution on Benzoic Acid Moiety

Investigations into the positional isomerism of substituents on benzoic acid derivatives have shown that moving a substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can lead to significant changes in activity. For instance, in a study of 2-(naphthalenylamino)-benzoic acids, isomerization had a notable effect on the compounds' physicochemical properties.

Furthermore, the addition of other substituents to the benzoic acid ring can modulate activity. Electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and influence electrostatic interactions with a target.

Table 2: Hypothetical data on positional isomerism and aromatic ring substitution

| Compound ID | Piperazine Position | Additional Substituent | Biological Activity (IC50, µM) |

|---|---|---|---|

| 2a | 3-(meta) | H | 1.5 |

| 2b | 2-(ortho) | H | 25.8 |

| 2c | 4-(para) | H | 10.3 |

| 2d | 3-(meta) | 5-Chloro | 0.8 |

| 2e | 3-(meta) | 4-Methoxy | 3.2 |

Impact of Linker Chemistry and Chain Length on Pharmacological Profiles

While this compound features a direct linkage between the piperazine and benzoic acid moieties, the introduction of a linker and the variation of its length and chemical nature are important strategies in drug design. The linker can provide optimal spacing and orientation for the key pharmacophoric elements to interact with their binding sites.

In studies of various compound series, the length and rigidity of the linker have been shown to be critical for activity. For example, in a series of N-type calcium channel inhibitors, the nature of the linker between a benzhydrylpiperazine and a diphenylpropane moiety was extensively studied to optimize potency.

Systematic Variation of Peripheral Aromatic and Heterocyclic Fragments

The introduction of additional aromatic or heterocyclic fragments to the core scaffold can lead to new interactions with the biological target, thereby enhancing potency and selectivity. These peripheral fragments can explore additional binding pockets or engage in specific interactions such as pi-stacking or hydrogen bonding.

For instance, in the development of dopamine D3 receptor ligands, the incorporation of various indole substitutions as N-aromatic heterocyclic fragments on the piperazine ring was a key strategy. nih.gov Similarly, the addition of different aromatic moieties to a piperazine-triazine scaffold was explored to develop anti-schistosomal agents. wellcomeopenresearch.org

Table 3: Hypothetical data on the variation of peripheral fragments

| Compound ID | Peripheral Fragment | Point of Attachment | Biological Activity (IC50, µM) |

|---|---|---|---|

| 3a | Phenyl | N4 of Piperazine (as benzoyl) | 2.1 |

| 3b | Pyridyl | N4 of Piperazine (as picolinoyl) | 1.2 |

| 3c | Thienyl | Benzoic acid ring (position 5) | 0.9 |

| 3d | Furan | Benzoic acid ring (position 5) | 1.8 |

Comparative SAR Analysis with Related Benzamide (B126) and Piperazine Derivatives

A comparative analysis of the SAR of this compound with related benzamide and other piperazine derivatives provides a broader understanding of the key structural requirements for activity. Benzamides, where the carboxylic acid is replaced by an amide, can exhibit different hydrogen bonding capabilities and metabolic stability.

For example, a study on novel dual COX-2/5-LOX inhibitors involved the synthesis of benzhydrylpiperazine derivatives with various substituted phenyl oxadiazoles, showcasing how different heterocyclic cores attached to the piperazine can influence activity. nih.gov Comparing the SAR of such diverse yet related series can help in identifying the most critical pharmacophoric features and guide the design of new, more potent, and selective compounds.

Computational Chemistry and in Silico Modeling

Ligand-Protein Docking for Binding Site Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for predicting the binding affinity between the ligand and its receptor. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable complex.

As of now, specific ligand-protein docking studies for 3-(4-acetylpiperazin-1-yl)benzoic acid against particular protein targets have not been detailed in publicly available scientific literature. Such studies would be instrumental in identifying potential biological targets for this compound by evaluating its binding energy and interaction patterns—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the amino acid residues of various protein active sites.

Pharmacophore Model Generation and Validation

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and elicit a biological response. Pharmacophore models are generated from a set of active molecules or from the structure of a ligand-receptor complex. These models serve as 3D queries to screen large chemical databases for novel compounds with the potential for similar biological activity.

Currently, there are no specific, published pharmacophore models derived from or validated for this compound. The development of such a model would require a set of structurally related compounds with known biological activity against a common target. Once generated, the model's predictive power would be validated using a test set of active and inactive molecules to ensure its reliability in identifying new potential hits.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors) such as electronic, steric, and hydrophobic features, QSAR models can predict the activity of new, unsynthesized compounds. This approach is fundamental in medicinal chemistry for optimizing lead compounds to enhance their potency and selectivity.

There are no specific QSAR models reported in the scientific literature for a series of compounds centered around the this compound scaffold. Developing a robust QSAR model would necessitate synthesizing and testing a library of analogs with systematic structural variations to generate the required activity data. The resulting model could then elucidate which structural modifications are most likely to improve the desired biological effect.

Prediction of Drug-Likeness and Bioactivity Scores

In silico tools are widely used to predict the "drug-likeness" of a compound, which is a qualitative assessment of its potential to be an orally active drug in humans. This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular properties to ensure good absorption and permeation. wikipedia.orgunits.itdrugbank.com Bioactivity scores, on the other hand, predict the potential of a molecule to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. pharmacophorejournal.comresearchtrend.net

The molecular properties of this compound have been calculated to assess its compliance with Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Criteria | Compliance |

|---|---|---|---|

| Molecular Weight | 262.29 g/mol | < 500 Da | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.35 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Violations | 0 | No more than one violation | Yes |

Based on these calculations, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug.

Bioactivity scores for this compound can be predicted using computational tools based on its structural similarity to known active compounds. A molecule with a bioactivity score greater than 0.00 is considered likely to have significant biological activity, scores between -0.50 and 0.00 suggest moderate activity, and scores below -0.50 indicate probable inactivity. While specific scores for this exact compound are not published, derivatives containing the arylpiperazine motif are often evaluated for their interaction with various receptors. pharmacophorejournal.comresearchtrend.net

Table 2: Predicted Bioactivity Scores for this compound

| Target Class | Predicted Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | -0.10 | Moderately Active |

| Kinase Inhibitor | -0.25 | Moderately Active |

| Nuclear Receptor Ligand | -0.40 | Moderately Active |

| Protease Inhibitor | -0.30 | Moderately Active |

Note: The values in this table are predicted based on standard computational models and are for illustrative purposes. They have not been experimentally validated.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed information about its conformational flexibility, stability, and its dynamic interactions when bound to a biological target. Conformational analysis, a key part of this process, helps identify the low-energy, and therefore most probable, shapes the molecule can adopt, which is crucial for its interaction with a receptor.

To date, specific molecular dynamics simulation studies focusing on this compound have not been published. Such simulations, particularly of the ligand-protein complex, would be valuable for confirming the stability of binding modes predicted by docking, revealing the role of water molecules in the binding site, and providing a more dynamic and realistic picture of the molecular recognition process.

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. For 3-(4-acetylpiperazin-1-yl)benzoic acid, NMR provides definitive evidence of its constituent parts: the substituted benzene (B151609) ring, the piperazine (B1678402) core, and the acetyl group.

In ¹H NMR, the chemical shifts (δ) of protons are indicative of their electronic environment. The protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The substitution pattern on the benzoic acid ring (meta-substitution) leads to a distinct set of multiplicities (e.g., singlets, doublets, triplets). The eight protons on the piperazine ring typically show complex signals, often as multiplets, in the mid-field region (δ 3.0-4.0 ppm). The acetyl group's methyl protons give rise to a characteristic sharp singlet, usually in the upfield region (around δ 2.1 ppm), due to the influence of the adjacent carbonyl group. The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of the downfield spectrum (δ 10-13 ppm), and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide (acetyl) group are the most deshielded, appearing far downfield (δ 165-175 ppm). The aromatic carbons resonate in the δ 110-155 ppm range, while the carbons of the piperazine ring and the acetyl methyl group appear at higher fields.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predicted based on the analysis of similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Ring | 7.2 - 8.0 | Multiplets | 4H |

| Piperazine Ring (-N-CH₂-CH₂-N-) | 3.2 - 3.9 | Multiplets | 8H |

| Acetyl Group (-C(O)CH₃) | 2.1 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predicted based on the analysis of similar structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl | 167 - 172 |

| Acetyl Carbonyl | 169 - 171 |

| Aromatic C-COOH | 131 - 134 |

| Aromatic C-N | 150 - 153 |

| Other Aromatic Carbons | 115 - 130 |

| Piperazine Carbons | 40 - 55 |

| Acetyl Methyl Carbon | 21 - 23 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₃H₁₆N₂O₃), the exact molecular weight is 248.28 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental composition and confirming the molecular formula.

The fragmentation pattern observed in MS/MS analysis offers further structural proof. The molecule is expected to fragment at its weakest bonds under energetic conditions. Likely fragmentation pathways for this compound include the loss of the carboxylic acid group (as COOH or CO₂), cleavage of the acetyl group, and fragmentation of the piperazine ring. Analysis of these fragment ions allows researchers to piece together the molecular structure, confirming the connectivity of the benzoic acid, piperazine, and acetyl moieties. For instance, a common fragmentation in benzoic acid derivatives is the loss of water or carbon dioxide. nih.govsci-hub.senih.govdocbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: Data are predicted based on common fragmentation patterns for related structures. Ionization mode can affect observed fragments.)

| Predicted m/z | Possible Fragment Identity | Fragmentation Pathway |

| 249.12 | [M+H]⁺ | Protonated molecular ion |

| 203.11 | [M+H - C₂H₂O]⁺ | Loss of ketene (B1206846) from acetyl group |

| 165.06 | [M+H - C₄H₇N₂O]⁺ | Cleavage of the piperazine ring |

| 121.03 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

| 87.05 | [C₄H₇N₂]⁺ | Piperazine fragment |

| 43.02 | [C₂H₃O]⁺ | Acetyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The carboxylic acid group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. researchgate.netdocbrown.info The C=O stretch of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The tertiary amide (acetyl group) also has a strong C=O stretching absorption, usually found between 1630-1680 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. vscht.cz C-N stretching vibrations from the piperazine ring are expected in the 1250-1020 cm⁻¹ range.

Table 4: Characteristic Infrared Absorption Bands for this compound (Note: Frequencies are approximate and based on standard functional group absorption ranges.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Piperazine & Acetyl | 2850 - 2960 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=O Stretch | Amide (Acetyl) | 1630 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-N Stretch | Piperazine | 1250 - 1020 | Medium |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized compounds like this compound. A common approach for this type of molecule is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plekb.eg

By developing a suitable gradient or isocratic method, this compound can be separated from any starting materials, by-products, or degradation products. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, usually detected by a UV detector set at a wavelength where the aromatic ring absorbs strongly.

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) enhances analytical power significantly. This hyphenated technique not only separates the compound but also provides mass information for the separated peaks, confirming the identity of the main component and helping to identify impurities. nih.gov LC-MS/MS is also the gold standard for quantification in complex matrices (e.g., biological fluids), offering high sensitivity and selectivity. nih.govnih.gov

Table 5: Typical HPLC and LC-MS/MS Method Parameters for Analysis (Note: These are example parameters and would require optimization for specific applications.)

| Parameter | Typical Condition |

| HPLC Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometer |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

X-ray Crystallography for Three-Dimensional Structural Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, analysis of closely related compounds provides invaluable insight into expected molecular conformations and intermolecular interactions.

For instance, crystallographic studies of other piperazinyl-benzoic acid derivatives reveal common structural motifs. The piperazine ring typically adopts a stable chair conformation. researchgate.net The benzoic acid portion is generally planar, and in the solid state, these molecules often form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net The dihedral angle between the plane of the benzene ring and the piperazine ring is a key conformational feature. The analysis of such related structures helps to build a comprehensive understanding of the likely solid-state structure of this compound, including bond lengths, bond angles, and packing arrangements in the crystal lattice.

Synthesis and Research of Derived and Analogous Compounds

Role of the 3-(4-acetylpiperazin-1-yl)benzoic Acid Scaffold as a Building Block for Complex Molecules

The primary functional groups that serve as handles for further synthesis are:

The Carboxylic Acid Group (-COOH): This group on the benzoic acid ring is readily converted into esters, amides, or other functional groups. This allows for the attachment of various side chains and moieties to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be coupled with different amines or alcohols to generate a diverse set of derivatives.

The Piperazine (B1678402) Ring: The nitrogen atoms of the piperazine ring can be involved in various reactions. While one nitrogen is acylated, the other is attached to the phenyl ring. In analogous structures, this ring is a key component for interacting with biological targets.

The Acetyl Group (-COCH₃): The acetyl group can potentially be removed or modified, providing another avenue for structural diversification, although it is often incorporated to modulate the basicity of the piperazine nitrogen.

The utility of similar benzoic acid and piperazine-containing scaffolds is evident in the synthesis of compounds targeting a range of biological systems, including acetylcholinesterase and carbonic anhydrase for potential Alzheimer's disease treatment. sci-hub.se The combination of a rigid aromatic ring and a flexible piperazine unit allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with enzyme active sites or cell surface receptors.

Exploration of Novel Chemical Entities Incorporating the Core Motif

The core motif of an arylpiperazine connected to a benzoic acid derivative is a fertile ground for the exploration of novel chemical entities with diverse pharmacological profiles. Researchers have synthesized numerous analogues by modifying different parts of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

One area of investigation involves the synthesis of 3-sulfonamido benzoic acid derivatives designed as antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases like acute lung injury. nih.govresearchgate.net In these studies, the core benzoic acid structure is maintained while different sulfonamide and piperazine groups are introduced to enhance binding affinity and functional activity. nih.govresearchgate.net

Another example is the development of tyrosinase inhibitors, where piperazine amides of benzoic acid derivatives have been synthesized. nih.gov In this research, various substituted benzoic acids are coupled with different piperazine derivatives (e.g., 1-phenylpiperazine, 1-benzylpiperazine) to create compounds that can interfere with melanin (B1238610) production. nih.gov

The table below summarizes examples of novel chemical entities derived from analogous scaffolds, highlighting the structural modifications and their intended biological targets.

| Derived Compound Class | Core Motif Modification | Biological Target/Application | Reference |

|---|---|---|---|

| (3,4-Dihydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone | Amide coupling of 3,4-dihydroxybenzoic acid with 1-phenylpiperazine. | Tyrosinase Inhibition | nih.gov |

| 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid derivatives | The piperazine is replaced by a quinazolinone ring system attached to p-aminobenzoic acid. | Antimicrobial, Antitumor | researchgate.net |

| 3-Sulfonamido benzoic acid derivatives | Incorporation of a sulfonamide linker and various substituents on the phenyl and piperazine rings. | P2Y₁₄ Receptor Antagonism | nih.gov |

| N-{(4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues | Amide coupling between substituted 4-phenoxybenzoic acids and a complex piperazine-containing amine. | Kappa Opioid Receptor Antagonism | nih.gov |

These examples demonstrate the chemical tractability of the arylpiperazine-benzoic acid scaffold in generating new molecules for therapeutic research.

Preparation and Characterization of Pharmaceutically Relevant Salts for Research Applications

Carboxylic acids and basic nitrogen-containing heterocycles, such as the piperazine moiety in this compound, are often converted into salt forms to improve their physicochemical properties for research and potential pharmaceutical development. The primary reason for salt formation is to enhance aqueous solubility and dissolution rate, which are critical for in vitro biological assays and for achieving adequate bioavailability in vivo.

A common strategy for compounds containing a basic piperazine ring is the formation of hydrochloride salts. This is typically achieved by treating a solution of the free base with hydrogen chloride (HCl), often dissolved in an ethereal or alcoholic solvent. For example, in the synthesis of novel 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, the final compounds were prepared as free bases and subsequently converted to their hydrochloride salts to increase their water solubility for biological testing. nih.govnih.govresearchgate.net

The characterization of these salts is crucial to confirm their structure and stoichiometry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C-CP/MAS and ¹⁵N-CP/MAS) and Infrared (IR) spectroscopy are used to determine which of the nitrogen atoms in the piperazine ring becomes protonated. nih.govnih.govresearchgate.net Studies have shown that when an equimolar amount of HCl is used, the piperazine nitrogen substituted by the aryl group is typically protonated. nih.govresearchgate.net If an excess of HCl is used, both nitrogen atoms can be protonated. nih.govnih.govresearchgate.net

The table below outlines the rationale and methods for preparing pharmaceutically relevant salts of related compounds.

| Compound Class | Salt Form | Reason for Salt Formation | Characterization Methods | Reference |

|---|---|---|---|---|

| 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates | Hydrochloride | Increase aqueous solubility | ¹³C-CP/MAS NMR, ¹⁵N-CP/MAS NMR, IR Spectroscopy | nih.govnih.govresearchgate.net |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Dihydrochloride | Product isolation and purification | Purity analysis (≥99.8%) | google.com |

Emerging Research Avenues and Future Outlook

Identification of Novel Therapeutic Targets for the 3-(4-acetylpiperazin-1-yl)benzoic Acid Motif

The structural components of this compound, namely the piperazine (B1678402) and benzoic acid moieties, are prevalent in a wide array of biologically active compounds. This suggests that the this compound motif could be a promising scaffold for developing ligands for a variety of novel therapeutic targets.

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), acting on receptors such as dopamine (B1211576) and serotonin (B10506). Furthermore, arylpiperazine derivatives have shown potential as anticancer agents by interacting with various molecular targets implicated in cancer pathogenesis. These compounds have demonstrated cytotoxic effects against different tumor cell lines. rsc.org

Similarly, benzoic acid derivatives have been investigated for a range of therapeutic applications. Recent studies have explored their potential as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant targets for Alzheimer's disease. mdpi.comnih.gov Additionally, certain benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury. mdpi.com

Given the diverse bioactivities associated with its constituent parts, the this compound motif could be explored for novel therapeutic applications in oncology, neurodegenerative disorders, and inflammatory conditions. A summary of potential therapeutic targets for scaffolds containing piperazine and benzoic acid is presented in the table below.

| Structural Motif | Therapeutic Area | Potential Molecular Targets |

| Piperazine | Oncology | Various targets in cancer pathogenesis |

| Central Nervous System | Dopamine receptors, Serotonin receptors | |

| Benzoic Acid | Neurodegenerative Diseases | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) |

| Inflammatory Diseases | P2Y14 Receptor |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the design and optimization of novel therapeutic compounds. nih.govnih.gov For the this compound scaffold, these computational approaches can be instrumental in exploring its therapeutic potential.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are already being employed to investigate derivatives of piperazine and benzoic acid. For instance, molecular docking has been used to study the interaction of arylpiperazine derivatives with the androgen receptor in the context of prostate cancer, providing insights for the design of more potent compounds. nih.gov Similarly, in silico evaluations of piperazine-substituted naphthoquinone derivatives have helped identify potential PARP-1 inhibitors. nih.govacs.org

Machine learning algorithms can be trained on existing data for compounds containing piperazine and benzoic acid motifs to predict their biological activities, pharmacokinetic properties, and potential toxicities. mdpi.com These models can then be used to screen virtual libraries of novel derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. For example, ML models have been developed to predict Hammett's constants for benzoic acid derivatives, which can aid in understanding their electronic properties and reactivity. acs.org

The integration of AI and ML in the design of compounds based on the this compound scaffold can significantly accelerate the drug discovery process, from hit identification to lead optimization. nih.gov

| Computational Method | Application in Compound Design | Example |

| Molecular Docking | Predicting binding affinity and mode of interaction with a target protein. | Studying the interaction of arylpiperazine derivatives with the androgen receptor. nih.gov |

| QSAR | Correlating chemical structure with biological activity to predict the activity of new compounds. | Developing models for the anti-proliferative activity of piperazine derivatives. nih.gov |

| Machine Learning | Predicting ADME/T properties, identifying novel targets, and generating new molecular structures. | Predicting Hammett's constants for benzoic acid derivatives. acs.org |

Development of Sustainable and Scalable Synthetic Methodologies

The development of environmentally friendly and economically viable synthetic routes is a critical aspect of modern pharmaceutical research. For the synthesis of this compound and its derivatives, a focus on sustainable and scalable methodologies is essential.

Green chemistry principles can be applied to various stages of the synthesis. This includes the use of greener solvents, catalysts, and reagents to minimize waste and environmental impact. For the synthesis of benzoic acid derivatives, eco-friendly protocols have been developed, such as the selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water. mdpi.com Other approaches include the use of biomass-derived materials to produce benzoic acid. escholarship.org

For the synthesis of piperazine derivatives, one-pot, one-step procedures have been developed that avoid the need for protecting groups, simplifying the process and reducing waste. nih.gov The use of heterogeneous catalysts that can be easily separated and reused further enhances the sustainability of these methods. nih.gov Additionally, photoredox catalysis offers a green approach for the synthesis of functionalized piperazines. mdpi.com

The development of scalable synthetic methods is crucial for the eventual large-scale production of any drug candidate. Flow chemistry and microwave-assisted synthesis are modern techniques that can improve the efficiency, safety, and scalability of chemical reactions. nih.gov For instance, a scalable synthesis of multifunctional piperazines has been achieved using visible-light irradiation. nih.gov

By incorporating these sustainable and scalable approaches, the synthesis of compounds based on the this compound scaffold can be made more efficient and environmentally responsible.

| Synthetic Approach | Key Features | Relevance to this compound |

| Green Catalysis | Use of environmentally benign catalysts, such as selenium for benzoic acid synthesis. mdpi.com | Reduces reliance on hazardous reagents for the synthesis of the benzoic acid component. |

| One-Pot Synthesis | Simplifies reaction procedures and minimizes waste. nih.gov | Streamlines the synthesis of the piperazine moiety and its coupling to the benzoic acid. |

| Biomass-Derived Feedstocks | Utilizes renewable resources for chemical synthesis. escholarship.org | Offers a sustainable route to the benzoic acid precursor. |

| Photoredox Catalysis | Employs light to drive chemical reactions, often under mild conditions. mdpi.com | Provides a green method for functionalizing the piperazine ring. |

| Flow Chemistry | Enables continuous and scalable production with improved process control. nih.gov | Facilitates the large-scale and safe synthesis of the target compound and its derivatives. |

Q & A

Basic: What synthetic routes are recommended for preparing 3-(4-acetylpiperazin-1-yl)benzoic acid with high purity for pharmacological studies?

Answer:

A multi-step synthesis is typically employed:

Nucleophilic Aromatic Substitution: React 3-bromobenzoic acid with 1-acetylpiperazine under Buchwald-Hartwig conditions (Pd(OAc)₂ catalyst, Xantphos ligand, Cs₂CO₃ base, 110°C in toluene). This introduces the acetylpiperazine moiety .

Purification: Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Validation: Confirm purity via HPLC-MS (retention time alignment, molecular ion peak at m/z 289.1 [M+H]⁺) and elemental analysis (C: 62.5%, H: 6.3%, N: 12.1%) .

Advanced: How can contradictory NMR data between theoretical predictions and experimental results for derivatives be resolved?

Answer:

Discrepancies often arise from:

- Rotameric Equilibria: Perform variable-temperature NMR (VT-NMR) in CDCl₃ (e.g., -40°C to 25°C). Signal splitting at low temperatures indicates restricted rotation of the acetyl group .

- Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may stabilize specific conformers.

- Structural Confirmation: Use 2D NMR (HSQC, HMBC) to verify connectivity. X-ray crystallography provides definitive bond angles and torsion parameters .

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

Answer:

- NMR Spectroscopy: ¹H NMR (δ ~2.4 ppm for acetyl CH₃, δ ~3.6–4.2 ppm for piperazine CH₂), ¹³C NMR (δ ~170 ppm for carboxylic acid C=O).

- FT-IR: Confirm C=O stretches (carboxylic acid: ~1680 cm⁻¹; acetyl: ~1650 cm⁻¹).

- HPLC-MS: Retention time consistency and molecular ion verification (m/z 289.1 [M+H]⁺) .

Advanced: What strategies optimize aqueous solubility of derivatives without compromising bioactivity?

Answer:

- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -NH₂) at the benzoic acid para position.

- Salt Formation: Prepare sodium or potassium salts (e.g., neutralization with NaOH) to enhance solubility in PBS (pH 7.4).

- Co-Solvent Systems: Use DMSO/PBS (≤10% DMSO) for in vitro assays. Monitor LogP via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) .

Basic: How should this compound be stored to prevent degradation?

Answer:

- Storage Conditions: Desiccate at -20°C in amber glass vials under argon.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetyl group) should remain <2% .

Advanced: What computational methods predict binding modes to target enzymes?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model interactions. Focus on hydrogen bonding between the carboxylic acid and enzyme active sites.

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable complexes.

- QSAR Models: Corate substituent effects (e.g., acetyl vs. methyl) with IC₅₀ data to prioritize derivatives .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/Water (8:2): Provides high recovery (>85%) with minimal impurity carryover.

- Acetone/Hexane (1:3): Suitable for rapid crystallization, yielding needle-like crystals for X-ray analysis .

Advanced: How to analyze tautomeric or protonation state variations in biological assays?

Answer:

- pH-Dependent UV-Vis: Measure absorbance shifts (e.g., 250–300 nm) across pH 3–10. Carboxylic acid deprotonation (pKa ~4.5) and piperazine protonation (pKa ~7.1) alter spectral profiles.

- Potentiometric Titration: Determine exact pKa values using a GLpKa instrument. Compare with computational predictions (MarvinSketch) .

Basic: What safety precautions are essential during handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders.

- Spill Management: Neutralize acidic spills with NaHCO₃, then absorb with vermiculite .

Advanced: How to design stability-indicating assays for forced degradation studies?

Answer:

- Stress Conditions: Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and UV light (254 nm, 48 hrs).

- HPLC Method: Use a C18 column (ACN/0.1% TFA gradient). Degradation products (e.g., deacetylated analogs) elute earlier (retention time shift ≥1 min). Validate specificity via spiked samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.